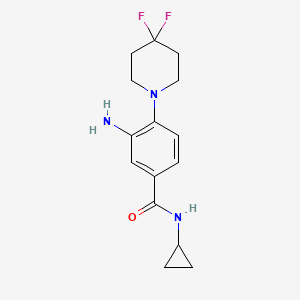![molecular formula C9H5BrN4O2 B13717682 5-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2(3H)-one](/img/structure/B13717682.png)
5-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound that contains both pyrrolo[2,3-b]pyridine and oxadiazole moieties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2(3H)-one typically involves the formation of the pyrrolo[2,3-b]pyridine core followed by the introduction of the oxadiazole ring. One common synthetic route includes:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine derivatives and α-haloketones.
Introduction of the Oxadiazole Ring: This step often involves the reaction of the pyrrolo[2,3-b]pyridine intermediate with hydrazine derivatives and carbonyl compounds under acidic or basic conditions
Industrial Production Methods
These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance during production .
Analyse Des Réactions Chimiques
Types of Reactions
5-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrrolo[2,3-b]pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the oxadiazole ring.
Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions often involve the use of bases such as sodium hydride or potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Oxidation and Reduction Products: These reactions can lead to the formation of oxidized or reduced derivatives, potentially altering the biological activity of the compound
Applications De Recherche Scientifique
5-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2(3H)-one has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are important in cancer therapy and other diseases involving dysregulated kinase activity.
Biological Studies: The compound can be used to study the biological pathways and molecular targets involved in its mechanism of action.
Drug Discovery: It is a valuable intermediate in the synthesis of potential drug candidates with various biological activities
Mécanisme D'action
The mechanism of action of 5-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation of target proteins. This inhibition can lead to the modulation of signaling pathways involved in cell proliferation, apoptosis, and other cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-1H-pyrrolo[2,3-b]pyridine: A related compound that lacks the oxadiazole ring but shares the pyrrolo[2,3-b]pyridine core.
1H-pyrrolo[2,3-b]pyridine derivatives: Various derivatives with different substituents on the pyrrolo[2,3-b]pyridine ring
Uniqueness
The presence of both the bromine atom and the oxadiazole ring in 5-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2(3H)-one distinguishes it from other similar compounds. This unique structure can confer distinct biological activities and chemical reactivity, making it a valuable compound for research and drug development .
Propriétés
Formule moléculaire |
C9H5BrN4O2 |
|---|---|
Poids moléculaire |
281.07 g/mol |
Nom IUPAC |
5-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-3H-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C9H5BrN4O2/c10-4-1-5-6(3-12-7(5)11-2-4)8-13-14-9(15)16-8/h1-3H,(H,11,12)(H,14,15) |
Clé InChI |
RIWLJJYBHGOGHJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC2=C1C(=CN2)C3=NNC(=O)O3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Benzoylbenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid](/img/structure/B13717599.png)
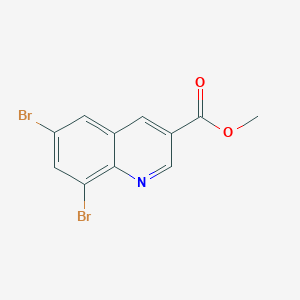
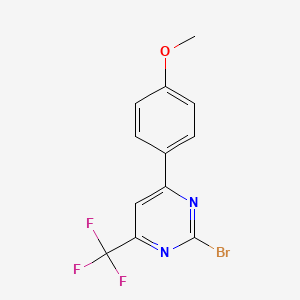

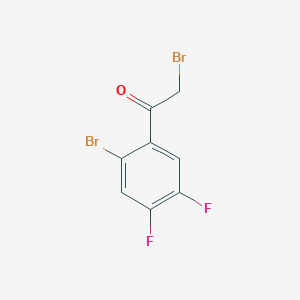
![2-(4-Chloro-3-ethynylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13717634.png)

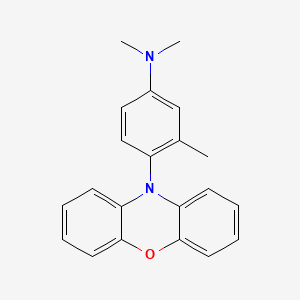

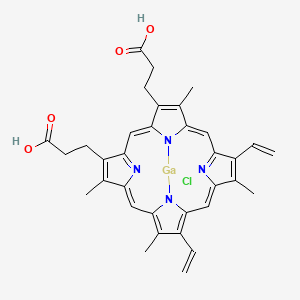
![N-Isopropyl-3-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13717665.png)
![Exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid](/img/structure/B13717675.png)

